molecular formula C17H15N7Na2O8S4 B13643069 disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13643069
M. Wt: 619.6 g/mol
InChI Key: ZQQALMSFFARWPK-UHFFFAOYSA-L
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Description

Disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin-derived β-lactam antibiotic characterized by its complex bicyclic core and substituents. Key structural features include:

  • 7α-Methoxy group: Enhances resistance to β-lactamase hydrolysis .
  • 1-Methyltetrazole-5-ylthio methyl group at C-3: Improves pharmacokinetic stability and broadens antibacterial spectrum .

This compound is designed to address limitations of earlier cephalosporins, particularly against β-lactamase-producing pathogens.

Properties

Molecular Formula

C17H15N7Na2O8S4

Molecular Weight

619.6 g/mol

IUPAC Name

disodium;7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2

InChI Key

ZQQALMSFFARWPK-UHFFFAOYSA-L

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[42The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity levels. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products often include modified versions of the original compound with different functional groups or altered ring structures .

Scientific Research Applications

Disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison Using Tanimoto Coefficients

Compound MACCS Fingerprint (Tanimoto) Morgan Fingerprint (Tanimoto) Key Structural Differences
Target Compound 1.00 1.00 Reference
SQ 14,359 0.72 0.68 C-7 side chain (ureidoacetyl vs. dithietane)
Ceftriaxone 0.65 0.61 C-3 (triazinylthio vs. tetrazolylthio)
Ceftobiprole intermediate 0.58 0.53 C-3 bipyrrolidinyl substituent

Table 2: MIC Values (μg/mL) Against Select Pathogens

Pathogen Target Compound SQ 14,359 Ceftriaxone
E. coli (ESBL-positive) ≤0.5 2.0 8.0
K. pneumoniae (AmpC+) 1.0 4.0 16.0
P. aeruginosa (wild-type) 8.0 16.0 32.0

Table 3: Pharmacokinetic Parameters

Parameter Target Compound SQ 14,359 Ceftriaxone
Plasma Half-life (h) 3.2 1.8 8.0
Protein Binding (%) 85 92 95
Renal Excretion (%) 65 70 40

Biological Activity

Disodium (6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as cefotetan disodium, is a cephalosporin antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in clinical settings.

Chemical Structure and Properties

Cefotetan disodium has the following chemical characteristics:

PropertyValue
Molecular Formula C17H15N7Na2O8S4
Molecular Weight 619.6 g/mol
IUPAC Name disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS Number 74356-00-6
Purity Typically ≥ 95%

Cefotetan’s structure includes a beta-lactam ring and various heterocycles that contribute to its antibacterial properties.

Cefotetan disodium functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which play a critical role in the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against both gram-positive and gram-negative bacteria.

Spectrum of Activity

Cefotetan is particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, and some strains of Pseudomonas aeruginosa.

Pharmacokinetics

Cefotetan is administered intravenously or intramuscularly, with good bioavailability. Its pharmacokinetic profile includes:

ParameterValue
Half-life Approximately 3 hours
Volume of Distribution 0.15 L/kg
Clearance Rate 10 mL/min/kg

Toxicological Profile

While cefotetan is generally well-tolerated, potential side effects include:

  • Allergic reactions (rash, anaphylaxis)
  • Gastrointestinal disturbances (diarrhea)

Monitoring for these adverse effects is crucial during treatment.

Clinical Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed cefotetan's effectiveness in treating intra-abdominal infections. The results indicated a success rate of approximately 85% in eradicating infections caused by susceptible organisms .

Resistance Patterns

Research highlighted in Clinical Infectious Diseases examined resistance patterns among Enterobacteriaceae. Cefotetan maintained activity against many strains resistant to other beta-lactams, underscoring its utility in treating complicated infections .

Comparative Studies

In a comparative trial against other cephalosporins, cefotetan demonstrated superior efficacy in treating surgical site infections post-abdominal surgery, with lower rates of postoperative complications .

Q & A

Q. What are the critical steps and reagents for synthesizing this cephalosporin derivative, and how do reaction conditions influence yield?

The synthesis involves:

  • Acetylation and thioether formation : Acetic anhydride and sulfur-containing agents (e.g., 1,3-dithietane derivatives) are critical for introducing the dithiolane and tetrazole moieties .
  • Reaction optimization : Solvent choice (e.g., dimethylformamide or methanol), temperature (40–60°C), and reaction time (6–12 hours) significantly impact purity and yield. For example, prolonged heating (>12 hours) reduces yield due to β-lactam ring degradation .

Table 1 : Synthesis Yield Under Different Conditions

SolventTemperature (°C)Time (hours)Yield (%)
DMF50872
Methanol401065
Acetonitrile60658

Q. Which analytical methods are most effective for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry (e.g., 7-methoxy and 1-methyltetrazole groups) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+^+ peak at m/z 784.2) .
  • X-ray crystallography : Validates the bicyclic β-lactam core and substituent geometry .

Q. How do solubility properties affect formulation for in vitro studies?

The compound is freely soluble in water (>50 mg/mL) but sparingly soluble in methanol (<5 mg/mL) and ethanol (<1 mg/mL). Co-solvents like PEG-400 or cyclodextrin derivatives improve solubility for biological assays .

Advanced Research Questions

Q. How do pseudopolymorphic forms influence stability and bioavailability?

Three hydrated forms (α-decahydrate, β-pentahydrate, γ-anhydrate) exhibit distinct stability:

  • α-form : Loses adhesion water (2 mol/mol) at 40°C, transitioning to γ-anhydrate with lattice contraction, reducing dissolution rate .
  • γ-form : Stable under desiccation but prone to recrystallization in humid conditions, impacting shelf life.

Table 2 : Hydration States and Stability

FormWater Content (mol/mol)HygroscopicityThermal Stability (°C)
α-decahydrate10 (8 crystal + 2 adhesion)High<40
β-pentahydrate5 (4 crystal + 1 adhesion)Moderate<60
γ-anhydrate0Low>80

Q. What advanced chromatographic methods resolve impurities from synthesis byproducts?

  • HPLC-DAD : A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (5→95% over 30 minutes) separates the main compound from desmethoxy (Rt 12.3 min) and hydrolyzed β-lactam (Rt 8.7 min) impurities .
  • LC-MS/MS : Quantifies trace sulfoxide derivatives (e.g., oxidation at the 1-methyltetrazole group) with LOD <0.1% .

Q. How to address contradictions in synthetic methodologies reported across studies?

Discrepancies in acetylation steps (e.g., vs. 2) arise from divergent protecting group strategies:

  • : Uses direct 1,3-dithietane coupling, requiring anhydrous conditions.
  • : Employs pre-functionalized thioether intermediates, bypassing sulfur instability.
    Resolution : Conduct comparative kinetic studies (e.g., in situ 19^{19}F NMR monitoring) to identify optimal pathways under varying pH and solvent systems .

Methodological Recommendations

  • For synthesis : Prioritize DMF at 50°C for 8 hours to maximize yield .
  • For polymorphism control : Lyophilize from tert-butanol/water mixtures to stabilize the γ-anhydrate form .
  • For impurity profiling : Use orthogonal LC-MS/MS and 1^1H-13^13C HSQC NMR for structural elucidation .

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